molecular formula C18H19BrN2O2 B2988394 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 890643-96-6

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B2988394
CAS No.: 890643-96-6
M. Wt: 375.266
InChI Key: JMDMPWCXGKOCQK-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a chemical building block of interest in medicinal chemistry and neuroscience research. This compound features a brominated, dimethylpyrazole group linked to a naphthalene ether via a propan-2-ol chain, a structural motif present in compounds studied for their interaction with neurological targets . The naphthalene and oxygen-rich linker suggest potential for these molecules to be designed to cross the blood-brain barrier . Researchers can utilize this compound as a key intermediate for constructing more complex molecules. Its structure is related to other pyrazole derivatives that have been investigated for their properties . The bromine atom at the 4-position of the pyrazole ring offers a reactive site for further functionalization via cross-coupling reactions, enabling exploration of structure-activity relationships. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-12-18(19)13(2)21(20-12)10-16(22)11-23-17-8-7-14-5-3-4-6-15(14)9-17/h3-9,16,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDMPWCXGKOCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol represents a novel entry in the class of pyrazole derivatives, which have garnered attention due to their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula for this compound is C16H18BrN3OC_{16}H_{18}BrN_{3}O, with a molecular weight of approximately 366.24 g/mol. Its structure includes a pyrazole ring, a naphthyl ether moiety, and a secondary alcohol functional group, which may contribute to its bioactivity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties . The specific compound has been studied for its potential effects on various cellular pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory cytokines
AntimicrobialEffective against certain bacterial strains

The biological activity of this compound is hypothesized to involve interaction with specific enzyme targets or receptors . For instance, pyrazole derivatives are known to inhibit kinases involved in tumor progression and inflammation. The presence of the bromo substituent may enhance its binding affinity to these targets.

Case Studies

A series of studies have been conducted to elucidate the biological effects of pyrazole derivatives:

  • Antitumor Activity : In vitro studies demonstrated that various pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was tested alongside doxorubicin to assess potential synergistic effects. Results indicated enhanced cytotoxicity when used in combination therapy .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties where the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Antimicrobial Activity : The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

  • 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18, ): This compound shares the 3,5-dimethylpyrazole core but lacks the 4-bromo substituent. Instead, it incorporates a sulfonamide group and a ketone linker.
  • 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ) :
    This pyrazol-3-one derivative includes a bromine atom and a chlorophenyl substituent. The ketone group in the pyrazole ring modifies hydrogen-bonding capacity compared to the propan-2-ol linker in the target compound .

Naphthalene-Containing Analogues

  • Nadolol () :
    A β-blocker drug featuring a naphthalen-1-yloxy group and a propan-2-ol chain. The positional isomerism (naphthalen-2-yloxy vs. naphthalen-1-yloxy) influences spatial orientation and receptor interactions, highlighting the importance of substituent placement in pharmacological activity .

Physicochemical and Spectroscopic Properties

  • 13C-NMR Data :
    In compound 19 (), methyl groups on heterocycles resonate at ~10–11 ppm, while aromatic carbons appear at 100–130 ppm. The target compound’s pyrazole methyl groups and naphthalene carbons are expected to show similar shifts, with bromine causing deshielding effects .

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₈H₂₀BrN₂O₂ 4-Br, 3,5-Me-pyrazole; naphthalen-2-yloxy 389.27 Bromine enhances reactivity
Compound 18 () C₁₅H₁₈N₄O₃S 3,5-Me-pyrazole; sulfonamide 334.39 Ketone linker, no bromine
Nadolol () C₁₇H₂₇NO₄ Naphthalen-1-yloxy; tert-butylamine 309.41 β-blocker, clinical use

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